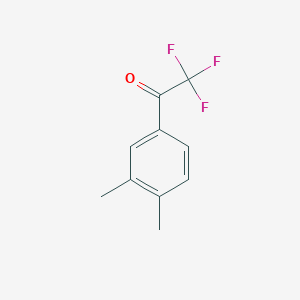












|
REACTION_CXSMILES
|
[F:1][C:2](Br)([F:4])[F:3].[CH3:6][C:7]1[CH:8]=[C:9]([CH:13]=[CH:14][C:15]=1[CH3:16])[C:10](Cl)=[O:11].CCCCCC>C(Cl)Cl>[CH3:6][C:7]1[CH:8]=[C:9]([C:10](=[O:11])[C:2]([F:4])([F:3])[F:1])[CH:13]=[CH:14][C:15]=1[CH3:16]
|


|
Name
|
|
|
Quantity
|
41 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(F)(F)Br
|
|
Name
|
|
|
Quantity
|
42 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C(C(=O)Cl)C=CC1C
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
phosphorous acid trisdiethylamide
|
|
Quantity
|
66.7 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture is subsequently stirred for one hour more at this temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
are then metered in at about -70° C.
|
|
Type
|
CUSTOM
|
|
Details
|
during the course of about 2 hours
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
are formed
|
|
Type
|
CUSTOM
|
|
Details
|
After phase separation
|
|
Type
|
EXTRACTION
|
|
Details
|
the lower phase is carefully extracted
|
|
Type
|
CONCENTRATION
|
|
Details
|
the combined hexane phases are concentrated
|
|
Type
|
DISTILLATION
|
|
Details
|
distilled under reduced pressure
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C=C(C=CC1C)C(C(F)(F)F)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 20.8 g | |
| YIELD: PERCENTYIELD | 41% | |
| YIELD: CALCULATEDPERCENTYIELD | 41.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |